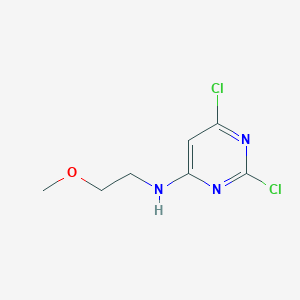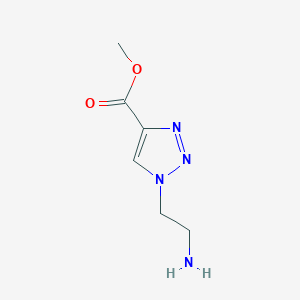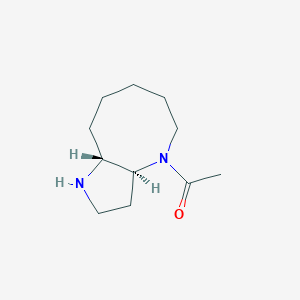
2,6-Dichlor-N-(2-Methoxyethyl)pyrimidin-4-amin
Übersicht
Beschreibung
“2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C7H9Cl2N3O . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has two chlorine atoms attached to the pyrimidine ring, and an amine group (NH2) attached to one of the carbon atoms .Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
Die Verbindung ist eine Art Diazin, eine in der Natur weit verbreitete Verbindung mit zwei Stickstoffatomen . Diazinen wird eine breite Palette pharmakologischer Anwendungen zugeschrieben, darunter Antimetabolit, Antikrebsmittel, Antibakteriell, Antiallergisch, Tyrosinkinase, antimikrobiell, Calciumkanal-Antagonist, entzündungshemmend, Analgetikum, Antihypertensiv, Antileishmanial, Antituberkulostatikum, Antikonvulsivum, Diuretikum und kaliumsparend, bis hin zu antiaggressiven Aktivitäten .
Antikrebsanwendungen
Pyrimidinderivate, einschließlich „2,6-Dichlor-N-(2-Methoxyethyl)pyrimidin-4-amin“, werden aufgrund ihrer hohen strukturellen Diversität in therapeutischen Disziplinen breit eingesetzt . Es wurde berichtet, dass sie vielseitige biologische Aktivitäten besitzen, einschließlich der Modulation der myeloischen Leukämie .
Antimikrobielle Anwendungen
Pyrimidinderivate sollen antimikrobielle Eigenschaften besitzen . Dies macht „this compound“ zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.
Synthese von Ticagrelor
Die Verbindung kann bei der Synthese von Ticagrelor verwendet werden, einem Medikament zur Vorbeugung thrombotischer Ereignisse . Ticagrelor wird bei Menschen mit akutem Koronarsyndrom oder Myokardinfarkt mit ST-Strecken-Hebung eingesetzt .
Aminierungs-, Solvolyse- und Kondensationsprozesse
Die Verbindung kann unter milden und umweltfreundlichen Bedingungen Aminierungs-, Solvolyse- und Kondensationsprozesse durchlaufen . Dieses Verfahren ermöglicht den Aufbau von pyrimidinbasierten Vorläufern von N-heterocyclischen Systemen .
Synthese anderer pyrimidinbasierter Verbindungen
Funktionalisierte Pyrimidine mit Amino- und Halogengruppen, wie z. B. „this compound“, werden zu geeigneten Vorläufern für eine Reihe von Strukturveränderungen bei der Synthese von pyrimidinbasierten Verbindungen . Diese Syntheseprotokolle ergänzen die konventionelle Synthese von Pyrimidinen und Analogen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3O/c1-13-3-2-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUWRBXZLZJOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729502 | |
| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879609-73-1 | |
| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1444253.png)

![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)



![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)


![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)